molecular formula C12H12O3 B13480021 4-(1-Methyl-3-oxocyclobutyl)benzoic acid

4-(1-Methyl-3-oxocyclobutyl)benzoic acid

Cat. No.: B13480021
M. Wt: 204.22 g/mol
InChI Key: SGSPTYMWAPRSLV-UHFFFAOYSA-N
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Description

4-(1-Methyl-3-oxocyclobutyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid moiety substituted with a 1-methyl-3-oxocyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-3-oxocyclobutyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-bromomethyl benzoic acid with N-methyl piperazine in the presence of potassium carbonate and n-butanol as a solvent . This method ensures high purity of the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-3-oxocyclobutyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitrobenzoic acids or sulfonic acids.

Scientific Research Applications

4-(1-Methyl-3-oxocyclobutyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-3-oxocyclobutyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-3-oxocyclobutyl)benzoic acid is unique due to the presence of the 1-methyl-3-oxocyclobutyl group, which imparts distinct chemical and physical properties compared to other benzoic acid derivatives

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-(1-methyl-3-oxocyclobutyl)benzoic acid

InChI

InChI=1S/C12H12O3/c1-12(6-10(13)7-12)9-4-2-8(3-5-9)11(14)15/h2-5H,6-7H2,1H3,(H,14,15)

InChI Key

SGSPTYMWAPRSLV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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